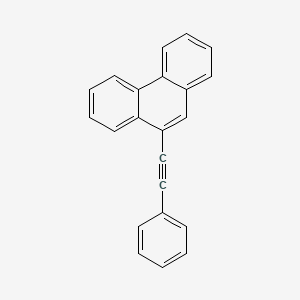

9-(Phenylethynyl)phenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(2-phenylethynyl)phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-8-17(9-3-1)14-15-19-16-18-10-4-5-11-20(18)22-13-7-6-12-21(19)22/h1-13,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQHOQCIZDYUJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90831921 | |

| Record name | 9-(Phenylethynyl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90831921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87682-44-8 | |

| Record name | 9-(Phenylethynyl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90831921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Phenylethynyl Phenanthrene and Its Analogues

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis is a cornerstone in the synthesis of complex aromatic systems, including 9-(phenylethynyl)phenanthrene. These reactions are valued for their mild conditions and broad functional group compatibility. nobelprize.orgnih.gov

Sonogashira Coupling Reactions in this compound Synthesis

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly relevant for the synthesis of this compound, typically involving the coupling of a 9-halophenanthrene (commonly 9-bromophenanthrene) with phenylacetylene (B144264). The reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Recent advancements have focused on developing copper-free Sonogashira coupling protocols to avoid issues associated with copper, such as homocoupling of the alkyne. preprints.org For instance, highly efficient and selective Sonogashira cross-coupling of aryl chlorides with terminal acetylenes has been achieved using NHC palladium hydroxo dimers as catalysts, with some systems demonstrating high turnover numbers. preprints.org One study reported the synthesis of this compound in 92% yield using such a system. preprints.orgpreprints.org Microwave-assisted Sonogashira coupling has also been employed to accelerate the reaction. molaid.com

The efficiency of the Sonogashira coupling can be influenced by the nature of the substituents on the arylacetylene. Electron-donating groups on the phenylacetylene have been observed to give better yields and selectivity compared to electron-withdrawing groups. scielo.org.mx

Table 1: Examples of Sonogashira Coupling for the Synthesis of Phenylethynyl-Substituted Aromatics

| Aryl Halide | Alkyne | Catalyst System | Yield (%) | Reference |

| 9-Bromophenanthrene (B47481) | Phenylacetylene | Pd/Cu | - | |

| 4-Chlorotoluene | Phenylacetylene | [{Pd(µ-OH)Cl(NHC)}2] | ~100 | preprints.org |

| 9-Bromophenanthrene | Phenylacetylene | [{Pd(µ-OH)Cl(NHC)}2] | 92 | preprints.org |

| 10-Bromo-9-anthracenecarbaldehyde | Phenylacetylene | [PdCl2(PPh3)2]/CuI | - | thieme-connect.com |

| 5-Bromo-2-iodo-N-morpholinebenzamide | 4-Ethynyl-N,N-dimethylaniline | - | 72 | scielo.org.mx |

Related Palladium-Catalyzed Aryne Annulation Approaches

Palladium-catalyzed aryne annulation presents another effective route to substituted phenanthrenes. researchgate.netacs.orglongdom.org This methodology involves the in-situ generation of an aryne, which then undergoes a palladium-catalyzed annulation reaction with a suitable coupling partner, such as an o-halostyrene. This approach allows for the construction of the phenanthrene (B1679779) core in a single step, often with good to excellent yields and tolerance for various functional groups like nitrile, ester, and ketone. researchgate.netacs.orglongdom.org The reaction proceeds through an arylpalladium(II) aryne insertion followed by an intramolecular Heck reaction. acs.org Optimized conditions for this type of reaction may involve using a palladium source like Pd(dba)2 with a phosphine (B1218219) ligand such as dppm in a mixed solvent system. nih.gov

Gold-Catalyzed Cycloisomerization Pathways for Phenanthrene Formation

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack, enabling a range of cycloisomerization reactions. beilstein-journals.org In the context of phenanthrene synthesis, gold-catalyzed cycloisomerization of readily available o'-alkenyl-o-alkynylbiaryls provides an efficient and selective route to phenanthrene and dihydrophenanthrene derivatives. acs.orgbohrium.comnih.gov

This process is initiated by the gold-catalyzed activation of the alkyne, followed by an intramolecular 6-exo-dig nucleophilic addition of the alkene moiety. acs.org The regioselectivity of this method is complementary to other metal-catalyzed cyclizations, affording phenanthrenes substituted at the carbon originally bonded to the alkyne. acs.orgsci-hub.se The solvent can play a crucial role in the reaction outcome, with the potential to switch between the formation of phenanthrenes and dihydrophenanthrenes. acs.org This methodology has been successfully applied to the total synthesis of natural products like Laetevirenol A. researchgate.net

Table 2: Gold-Catalyzed Synthesis of Phenanthrene Derivatives

| Starting Material | Catalyst System | Product Type | Yield (%) | Reference |

| o'-Alkenyl-o-alkynylbiaryls | Gold(I) catalyst | Phenanthrenes/Dihydrophenanthrenes | High | acs.orgnih.gov |

| Biphenyl (B1667301) embedded trienynes | Cationic gold(I) | Phenanthrenes | Good to Excellent | acs.org |

| o-Alkynylstyrenes | Gold catalysts | Phenanthrenes | - | sci-hub.se |

| Biphenyl embedded trienynes | Gold(I) catalyst | 9,10-Dihydrophenanthrenes | High | sci-hub.se |

Visible Light-Induced Benzannulation Reactions for Phenylethynyl-Substituted Phenanthrenes

Visible-light photoredox catalysis offers a mild and environmentally friendly approach to organic synthesis. In the context of phenanthrene synthesis, visible light-induced [4+2] benzannulation of biaryldiazonium salts with alkynes has been developed. researchgate.netlookchem.com This method, often employing an organic dye like eosin (B541160) Y as the photocatalyst, allows for the assembly of various 9-substituted and 9,10-disubstituted phenanthrenes. researchgate.netlookchem.com

The reaction proceeds via a cascade radical addition and cyclization sequence. researchgate.net The photolysis of the diazonium salt generates an aryl radical, which then adds to the alkyne. Subsequent intramolecular cyclization leads to the phenanthrene product. This method tolerates a range of functional groups on both the biaryl system and the alkyne. lookchem.com Notably, the use of 1,4-diphenylbutadiyne (B1203910) as the alkyne partner results in the formation of a phenylethynyl-substituted phenanthrene in moderate yield. lookchem.com Other photocatalytic systems, such as those using fac-Ir(ppy)3, have also been employed for the regioselective synthesis of polyheteroaromatic compounds, including phenanthrenes. researchgate.netd-nb.info

Cascade Radical Addition and Cyclization Sequences

Cascade radical reactions provide an efficient means to construct complex molecules in a single operation. For phenanthrene synthesis, a visible light-mediated radical addition cascade cyclization of aryl isocyanides with tricarbonyl compounds has been reported for the synthesis of phenanthridines, aza-analogues of phenanthrenes. rsc.org This strategy involves a radical addition followed by a series of cyclization events.

More directly related to phenanthrenes, a photoinduced cascade synthesis from aryl iodides and styrenes has been developed. nih.govacs.orgresearchgate.net This approach avoids the need for hazardous reagents and provides access to unsymmetrical phenanthrenes. The mechanism involves the photoexcitation of the aryl iodide, leading to the formation of an aryl radical. This radical then adds to the styrene (B11656) to form a stilbene (B7821643) derivative, which undergoes a photoinduced cyclization promoted by in-situ generated iodine to yield the phenanthrene product. nih.govacs.org

Functionalization Strategies through Propargylic Alcohol Derivatives

Propargylic alcohols are versatile building blocks in organic synthesis. rsc.orgchemrxiv.orgamu.edu.pl Platinum-catalyzed reactions of biphenyl propargyl alcohols have been shown to be an efficient method for synthesizing substituted phenanthrenes. acs.org This transformation proceeds through a cascade involving an electrophilic cyclization, dehydration to form a carbene intermediate, and a subsequent 1,2-hydride shift to furnish a vinylphenanthrene system. rsc.orgacs.org This strategy has been successfully applied to the total synthesis of the natural product antofine. acs.org While this specific method leads to vinylphenanthrenes, the use of propargylic alcohols highlights a functionalization strategy where the alkyne moiety is incorporated early and the phenanthrene core is constructed around it. Challenges in the stability of propargylic alcohol derivatives of some polycyclic aromatic hydrocarbons have been noted, which can limit their synthetic utility. nih.gov

Photophysical Phenomena and Excited State Dynamics of 9 Phenylethynyl Phenanthrene

Electronic Absorption and Emission Characteristics

The electronic properties of 9-(phenylethynyl)phenanthrene are dictated by the interplay of the π-systems of the phenanthrene (B1679779) and phenylacetylene (B144264) moieties. The introduction of the ethynyl (B1212043) linker extends the conjugation of the phenanthrene chromophore, which influences its absorption and emission spectra.

Ultraviolet-Visible Absorption Spectra and Molar Extinction Coefficients

The UV-Vis absorption spectrum of phenylethynyl-substituted phenanthrenes is characterized by transitions within the conjugated π-electron system. Studies on related compounds, such as 9-(4-N,N-Dimethylaminophenyl)ethynylphenanthrene, show strong absorption bands in the near-visible region. washington.edu In acetonitrile, this derivative exhibits a structureless charge-transfer band with the onset of absorption around 400 nm. washington.edu The absorption spectra for phenanthrene derivatives substituted with ethynyl groups typically show the characteristic bands of the phenanthrene skeleton, though they may be shifted and their intensities altered by the substituent. researchgate.net For instance, the long-axis transition of the phenanthrene core (¹Lₐ band) and the short-axis transition (¹Lₐ band) are influenced by the electronic nature of the substituent. researchgate.net

Fluorescence Emission Profiles and Quantum Yield Determinations

A remarkable feature of phenylethynyl-substituted phenanthrenes is their enhanced fluorescence activity compared to the parent phenanthrene molecule. researchgate.net The introduction of ethynyl groups has been shown to cause a significant increase in fluorescence quantum yields (Φf). researchgate.net This effect is attributed to an enhancement of the transition moment, which increases the rate of fluorescence. researchgate.net

For example, derivatives like 9-(4-N,N-Dimethylaminophenyl)ethynylphenanthrene are highly fluorescent, with emission occurring entirely in the visible region. washington.eduacs.org The fluorescence quantum yields for this class of molecules can be quite high. washington.edu Similarly, a study on 1-(Phenylethynyl)-4a-aza-10a-boraphenanthrene, a boron and nitrogen-containing phenanthrene analogue, found that the introduction of a phenylethynyl substituent boosted the fluorescence quantum yield from 0.01 in the parent molecule to 0.65. beilstein-journals.org These findings underscore the profound impact of the phenylethynyl group on the emissive properties of the phenanthrene core.

The table below presents photophysical data for a representative derivative, 9-(4-N,N-Dimethylaminophenyl)ethynylphenanthrene, in acetonitrile, illustrating the typical characteristics of this class of compounds.

| Property | Value | Solvent |

| Absorption Max (λabs) | 370 nm | Acetonitrile |

| Emission Max (λem) | 466 nm | Acetonitrile |

| Stokes Shift | 96 nm | Acetonitrile |

| Fluorescence Quantum Yield (Φf) | 0.62 | Acetonitrile |

| Data sourced from a study on N,N-Dimethylaminophenylethynylarenes. washington.edu |

Solvatochromic Effects on this compound Emission

Solvatochromism refers to the change in the position, shape, and intensity of UV-Vis absorption or emission bands of a substance when it is dissolved in different solvents. wikipedia.org This phenomenon is particularly prominent in molecules where photoexcitation leads to a significant change in the dipole moment, such as in the formation of an intramolecular charge transfer (ICT) state. beilstein-journals.org

Donor-acceptor substituted phenylethynyl systems often exhibit strong solvatochromism in their fluorescence spectra. beilstein-journals.orgias.ac.in While the absorption maxima are minimally affected by solvent polarity, the fluorescence emission is highly sensitive. beilstein-journals.orgias.ac.in For derivatives where the phenanthrene and substituted phenyl ring act as a donor-acceptor pair, increasing solvent polarity stabilizes the polar ICT excited state more than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the emission maximum and a larger Stokes shift. beilstein-journals.orgias.ac.in Studies on analogous systems, such as donor-acceptor substituted phenylethynyltriphenylenes, have demonstrated a linear correlation between the Stokes shift and solvent polarity parameters, confirming the presence of ICT-based solvatochromic fluorescence. beilstein-journals.orgbeilstein-journals.org

Aggregation-Induced Emission (AIE) Behavior in this compound Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emissive molecules in solution are induced to emit intensely upon aggregation or in the solid state. european-mrs.com This behavior is contrary to the common aggregation-caused quenching (ACQ) effect and is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. european-mrs.com

While the phenanthrene scaffold has been incorporated into molecules designed to exhibit AIE, such as certain 9,10-phenanthraquinone-hydrazones, specific studies focusing solely on the AIE properties of this compound are not widely documented. rsc.org However, related compounds provide insight into the potential for aggregation to influence emission. For instance, in a series of N,N-Dimethylaminophenylethynylarenes, the 9-anthryl and 1-naphthyl derivatives showed aggregation effects that led to blue-shifted electrochemiluminescence compared to their photoluminescence, indicating that aggregation phenomena are significant in this family of compounds. washington.eduacs.org The propensity for AIE in this compound would depend on its ability to undergo RIM upon aggregation, a mechanism that prevents non-radiative decay pathways and promotes radiative emission.

Intramolecular Charge Transfer (ICT) States and Solvation Dynamics

The concept of intramolecular charge transfer (ICT) is central to understanding the photophysics of many donor-π-acceptor molecules. beilstein-journals.org In these systems, photoexcitation promotes an electron from a donor moiety to an acceptor moiety through a π-conjugated bridge, creating a highly polar excited state with significant charge separation. beilstein-journals.org In the context of this compound derivatives, the phenanthrene core and the substituted phenyl ring can function as the donor or acceptor, facilitated by the ethynyl linker.

The formation of an ICT state is responsible for the pronounced solvatochromic fluorescence observed in these systems. ias.ac.in The solvent polarity plays a crucial role in stabilizing the charge-separated state, influencing both the emission energy and the rates of radiative and non-radiative decay. acs.org

Picosecond and Femtosecond Transient Absorption Spectroscopy of Excited States

To directly observe the formation and evolution of excited states, ultrafast spectroscopic techniques such as picosecond and femtosecond transient absorption (fs-TA) are employed. These methods provide a detailed timeline of the events following photoexcitation.

Studies on structurally analogous compounds like 9-(p-N,N-dimethylanilino)phenanthrene (9DPhen) have provided a model for the excited-state dynamics. acs.orgacs.org Upon excitation with a laser pulse, the molecule is initially promoted to a delocalized, less polar excited state. acs.org Femtosecond transient absorption experiments show that this initial state undergoes a very rapid, solvent-induced relaxation within a few picoseconds to a more polar, stable ICT state. acs.orgacs.org This process is observed as the decay of the transient absorption signal of the initial state and the concurrent rise of a new absorption band corresponding to the ICT state. acs.org This "hot" charge transfer state then loses any excess vibrational energy on a picosecond timescale. acs.org It is from this relaxed, stabilized ICT state that the solvatochromic fluorescence originates. acs.org These ultrafast measurements confirm that the emissive state is not the one initially populated but rather a state formed through subsequent charge transfer and solvation dynamics.

Radiative and Non-Radiative Decay Pathways

The introduction of an ethynyl group, such as in this compound, significantly influences the de-excitation pathways of the phenanthrene core. Upon photoexcitation, the molecule relaxes to the ground state through a combination of radiative decay (fluorescence) and non-radiative decay processes, which include internal conversion and intersystem crossing to the triplet state.

Research indicates that substituting phenanthrene with phenylethynyl groups leads to an increase in fluorescence quantum yields (Φf) compared to the parent phenanthrene molecule. researchgate.net This enhancement suggests that the phenylethynyl moiety alters the electronic structure, favoring the radiative pathway over non-radiative ones. The rigid nature of the ethynyl linker can restrict intramolecular rotations, a factor known to suppress non-radiative decay channels and enhance fluorescence efficiency in many aromatic systems. researchgate.netnih.gov

k_f : Rate constant for fluorescence (radiative decay)

k_nr : Rate constant for non-radiative decay, which is the sum of the rate constants for internal conversion (k_ic) and intersystem crossing (k_isc).

The fluorescence quantum yield is the ratio of the rate of fluorescence to the total rate of decay: Φf = k_f / (k_f + k_ic + k_isc)

Theoretical models suggest that for rigid aromatic molecules, non-radiative decay rates are sensitive to low-frequency torsional motions. researchgate.netnih.gov By introducing the rigid phenylethynyl group, such motions are likely dampened in this compound, thus reducing the rate of non-radiative decay and increasing the fluorescence quantum yield. researchgate.netresearchgate.net

Triplet Excited State Formation and Intersystem Crossing Processes

Following photoexcitation to a singlet excited state (S₁), this compound can undergo intersystem crossing (ISC), a spin-forbidden process that populates the lowest triplet excited state (T₁). The observation of triplet-triplet (T-T) absorption for phenylethynyl-substituted phenanthrenes confirms the formation of these triplet states. researchgate.net

The process can be depicted as: S₁ → T₁

ISC is a crucial non-radiative decay pathway that competes with fluorescence and internal conversion. The efficiency of ISC is governed by the strength of spin-orbit coupling between the S₁ and T₁ states. In many aromatic hydrocarbons, the energy gap between the singlet and triplet states and the presence of specific vibrational modes play a significant role in the ISC rate. While heavy atoms are often introduced to enhance spin-orbit coupling and promote ISC, the intrinsic properties of the π-conjugated system in this compound are sufficient to allow for triplet state population. rsc.org The formation of a triplet state is fundamental for applications such as photodynamic therapy and photon upconversion.

Investigation of Singlet Fission versus Charge Recombination Mechanisms

Singlet fission (SF) is a process where a singlet exciton (B1674681) in a molecular aggregate converts into two triplet excitons. It is an important mechanism for enhancing solar cell efficiency. nih.govnih.gov Another pathway to triplet formation in molecular assemblies is through charge recombination (CR) within a charge-separated state. nih.govacs.orglu.se

Currently, the scientific literature accessible through searches does not provide specific investigations into singlet fission or charge recombination mechanisms for this compound itself. These phenomena are highly dependent on intermolecular electronic coupling and are typically studied in dimers, aggregates, or the solid state. nih.gov Extensive research on these mechanisms has been conducted on the related anthracene (B1667546) derivative, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA). nih.govnih.govnih.govacs.orglu.senih.gov In BPEA dimers and trimers, studies have shown that in polar solvents, triplet states are formed via charge recombination subsequent to a symmetry-breaking charge separation, rather than through singlet fission. nih.govacs.orglu.senih.gov However, these findings are specific to the BPEA system and cannot be directly extrapolated to this compound without dedicated experimental studies.

Exciplex Formation and Intermolecular Energy Transfer in Related Systems

Exciplexes (excited-state complexes) are formed when an excited molecule interacts with a ground-state molecule of a different type. This process, along with intermolecular energy transfer, represents an important deactivation pathway for excited states in multicomponent systems.

While specific studies on exciplex formation involving this compound are not detailed in the available research, the general principles are well-established. In donor-acceptor systems, photoexcitation can lead to electron transfer, forming a radical-ion pair that can then associate to form an emissive exciplex. researchgate.netacs.org

Intermolecular energy transfer has been demonstrated in systems involving the phenanthrene core. For instance, energy transfer from the first triplet state of phenanthrene to a tris(dipicolinato)-europium(III) anion has been unambiguously shown in aqueous micellar solutions through excited-state kinetic measurements. rsc.org This demonstrates the capacity of the phenanthrene triplet state to act as an energy donor. Similarly, related compounds like 1-(phenylethynyl)pyrene (B15479324) and 9,10-bis(phenylethynyl)anthracene have been shown to act as an energy donor-acceptor pair in DNA labeling applications. researchgate.net These examples highlight the potential for this compound to participate in energy transfer processes in suitably designed systems.

Influence of Molecular Structure and Substituents on Photophysical Properties

The photophysical properties of the phenylethynylphenanthrene scaffold are highly sensitive to the nature and position of substituents. The introduction of the phenylethynyl group itself increases the fluorescence quantum yield compared to phenanthrene. researchgate.net This effect is also observed in related BN-phenanthrenes, where alkynyl substituents dramatically improve the quantum yield. beilstein-journals.org

A detailed understanding of substituent effects can be gained from studying derivatives such as 9-(4-N,N-Dimethylaminophenyl)phenanthrene (9DPhen), a donor-acceptor molecule. acs.orgacs.orgacs.org

Charge Transfer Character : The introduction of the strong electron-donating N,N-dimethylamino group on the phenyl ring creates a molecule with significant intramolecular charge transfer (ICT) character upon excitation. acs.orgacs.org The emission from 9DPhen originates from a highly polar excited state, and its fluorescence quantum yield increases with solvent polarity. acs.org

Radiative and Non-Radiative Rates : The radiative rate constant (k_f) for 9DPhen shows a distinct dependence on solvent polarity, reaching a maximum value in solvents of intermediate polarity like butyl acetate (B1210297), before decreasing in highly polar solvents. acs.org This behavior is attributed to the complex mixing of the ICT state with locally excited states of the phenanthrene acceptor, which is modulated by solvent polarity and molecular geometry. acs.orgacs.org

Steric Effects : Comparison of 9DPhen with a sterically hindered analogue, 4-(9-phenanthryl)-3,5-N,N-tetramethylaniline (3,5Me9DPhen), reveals the impact of molecular conformation. The hindered rotation in 3,5Me9DPhen leads to a less allowed radiative transition and longer fluorescence decay times, suggesting that the average angle between the donor and acceptor moieties in the excited state influences the transition dipole moment. acs.org

The table below summarizes key photophysical data for 9-(4-N,N-Dimethylaminophenyl)phenanthrene (9DPhen) in various solvents, illustrating the influence of the solvent environment on its excited-state properties.

| Solvent | Dielectric Constant (ε) | Fluorescence Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Radiative Rate Constant (kf, 10⁸ s⁻¹) | Non-Radiative Rate Constant (knr, 10⁸ s⁻¹) |

| n-Hexane | 1.88 | 412 | 0.05 | 0.8 | 0.63 | 11.88 |

| Di-n-butyl ether | 3.06 | 455 | 0.44 | 2.5 | 1.76 | 2.24 |

| Diethyl ether | 4.34 | 470 | 0.61 | 3.2 | 1.91 | 1.22 |

| Butyl acetate | 5.01 | 485 | 0.80 | 3.5 | 2.29 | 0.57 |

| Dichloromethane | 8.93 | 510 | 0.85 | 4.4 | 1.93 | 0.34 |

| Acetonitrile | 37.5 | 550 | 0.89 | 5.0 | 1.78 | 0.22 |

| Data compiled from references acs.orgacs.org. |

These findings demonstrate that the photophysical properties of this compound can be precisely tuned through the strategic placement of electron-donating or electron-withdrawing substituents, as well as by controlling the molecular conformation and the surrounding solvent environment.

Computational Chemistry and Theoretical Modeling of 9 Phenylethynyl Phenanthrene

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic structure of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. frontiersin.orgresearchgate.net DFT calculations allow for the precise determination of the ground-state electronic energy, electron density distribution, and molecular orbitals of 9-(phenylethynyl)phenanthrene. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311+G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. frontiersin.org

The optimized molecular geometry obtained from DFT calculations reveals the most stable three-dimensional arrangement of the atoms. For this compound, these calculations would confirm the planar structure of the phenanthrene (B1679779) core and the linear geometry of the ethynyl (B1212043) linkage, as well as the rotational orientation of the phenyl group relative to the phenanthrene moiety.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The spatial distribution and energy levels of these orbitals provide valuable information about the molecule's ability to donate or accept electrons.

For phenanthrene derivatives, the HOMO is typically distributed over the electron-rich phenanthrene core. researchgate.net In the case of this compound, the introduction of the phenylethynyl group, a π-conjugated system, leads to a delocalization of the HOMO and LUMO over the entire molecule. The HOMO is expected to have significant contributions from both the phenanthrene and the phenylethynyl moieties, indicating that the entire conjugated system is involved in electron donation. Similarly, the LUMO, representing the region where an accepted electron would reside, is also anticipated to be delocalized across the π-system. This delocalization of frontier orbitals is a key factor in the electronic and optical properties of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition. A smaller gap generally implies higher reactivity and a lower energy absorption in the UV-visible spectrum. frontiersin.org

Table 1: Representative Frontier Orbital Energies for this compound Calculated by DFT

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -6.89 |

| HOMO | -5.75 |

| LUMO | -2.15 |

| LUMO+1 | -1.54 |

| HOMO-LUMO Gap | 3.60 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar polycyclic aromatic hydrocarbons. Actual values may vary depending on the specific computational method and basis set used.

Quantum Chemical Calculations for Predicting Optoelectronic Behavior

To understand the interaction of this compound with light, quantum chemical calculations such as Time-Dependent Density Functional Theory (TD-DFT) are employed. These calculations build upon the ground-state electronic structure determined by DFT to predict the energies and characteristics of excited electronic states.

TD-DFT calculations can accurately predict the vertical excitation energies, which correspond to the absorption maxima in the UV-visible spectrum. The calculations also provide the oscillator strength for each electronic transition, which is a measure of the probability of that transition occurring. Transitions with high oscillator strengths are expected to result in intense absorption bands. For molecules like this compound, the lowest energy electronic transitions are typically of a π-π* nature, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO).

Table 2: Representative Calculated Electronic Transitions for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.45 | 359 | 0.85 |

| S0 → S2 | 3.87 | 320 | 0.21 |

| S0 → S3 | 4.12 | 301 | 0.55 |

Note: The values presented are representative for this class of molecules and serve to illustrate the type of data obtained from TD-DFT calculations.

These theoretical predictions are invaluable for interpreting experimental absorption and emission spectra and for designing new molecules with tailored optoelectronic properties for applications in areas such as organic light-emitting diodes (OLEDs) and molecular sensors.

Molecular Dynamics Simulations of Conformational and Excited State Relaxations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and relaxation processes.

For this compound, MD simulations could be used to investigate the rotational dynamics of the terminal phenyl group relative to the phenanthrene plane. This rotation may be influenced by temperature and the surrounding solvent environment. Understanding these conformational dynamics is important as they can affect the molecule's packing in the solid state and its photophysical properties.

Furthermore, when combined with quantum mechanical methods (in what is known as ab initio molecular dynamics or surface-hopping simulations), it is possible to model the relaxation processes that occur after the molecule absorbs a photon and is promoted to an excited electronic state. These simulations can track the changes in molecular geometry and the flow of energy within the molecule as it relaxes back to the ground state, either through fluorescence, phosphorescence, or non-radiative decay pathways. This provides a detailed picture of the photophysics of this compound.

Mechanistic Insights from Theoretical Reaction Pathway Studies

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a given reaction, computational chemists can identify the structures of transition states and intermediates, and calculate the activation energies that govern the reaction rate.

For this compound, theoretical studies could explore its reactivity in various chemical transformations. For instance, the ethynyl linkage is a potential site for addition reactions. DFT calculations could be used to model the addition of electrophiles or radicals to the triple bond, determining the preferred regioselectivity and the energy barriers for these reactions.

Additionally, the formation of phenanthrene itself from the reaction of the phenylethynyl radical with benzene (B151609) has been the subject of detailed computational studies. uhmreactiondynamics.orgrsc.orgresearchgate.netrsc.org These studies have revealed a complex reaction mechanism involving a barrierless addition followed by cyclization and aromatization. uhmreactiondynamics.orgrsc.org While this concerns the synthesis of the parent phenanthrene, similar computational strategies could be applied to understand the formation and potential subsequent reactions of this compound. For example, theoretical studies could investigate the mechanisms of its thermal or photochemical cyclization to form larger PAH systems.

Advanced Spectroscopic Characterization Techniques for 9 Phenylethynyl Phenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 9-(phenylethynyl)phenanthrene, ¹H and ¹³C NMR are fundamental for confirming its successful synthesis and structural integrity.

The ¹H NMR spectrum of this compound would be expected to show a complex series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the phenanthrene (B1679779) core and the phenyl ring would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, and multiplets) based on their proximity to the electron-withdrawing acetylene (B1199291) linker and neighboring protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The sp-hybridized carbons of the acetylene linker would be expected to resonate in a characteristic downfield region (typically δ 85-100 ppm). The remaining sp²-hybridized carbons of the phenanthrene and phenyl moieties would appear across the aromatic region (typically δ 120-140 ppm), with quaternary carbons often showing lower intensity.

Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: This table is illustrative of expected results. Specific experimental data was not available in the surveyed literature.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl Protons | Multiplets (7.3-7.8) | Aromatic Region (128-132) |

| Phenanthrene Protons | Multiplets (7.6-8.8) | Aromatic Region (122-133) |

| Acetylenic Carbons | N/A | Alkyne Region (90-95) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of a molecule, which in turn confirms its elemental composition. For this compound, with a molecular formula of C₂₂H₁₄, the calculated monoisotopic mass is 278.1096 Da.

An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this calculated value to within a very small margin of error (typically < 5 ppm). This level of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. Although this is a standard characterization technique, specific HRMS spectral data for this compound is not detailed in the available literature.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₁₄ |

| Molecular Weight | 278.35 g/mol |

| Exact Monoisotopic Mass | 278.1096 Da |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architectures

A key structural feature of interest in this compound is the relative orientation of the planar phenanthrene and phenyl ring systems. Due to potential steric hindrance, these two aromatic systems are unlikely to be perfectly coplanar. X-ray crystallography would precisely measure the dihedral angle between the plane of the phenanthrene core and the plane of the phenyl ring. This angle is crucial for understanding the extent of π-conjugation across the molecule, which influences its electronic and optical properties.

Beyond the structure of a single molecule, crystallography reveals how molecules arrange themselves in the solid state. For aromatic systems like this compound, non-covalent interactions such as π-π stacking and C-H···π interactions are expected to govern the crystal packing. The analysis would detail the distances and geometries of these interactions, explaining the supramolecular architecture and influencing material properties such as thermal stability and charge transport.

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Measurements

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamics of a molecule after it has absorbed light. By exciting a sample with a short pulse of light and measuring the subsequent fluorescence decay over time, the excited state lifetime (τ) can be determined. This lifetime is a fundamental photophysical parameter, representing the average time the molecule spends in the excited state before returning to the ground state.

The fluorescence lifetime is sensitive to the molecule's structure and its local environment. For this compound, the lifetime would be influenced by the rigidity of the structure and the efficiency of non-radiative decay pathways. For the parent phenanthrene molecule, a fluorescence lifetime of approximately 14.9 ns has been reported in solution. The addition of the phenylethynyl group would be expected to alter this value due to changes in the electronic structure and potential for additional vibrational decay modes. However, specific experimental data on the excited state lifetime of this compound is not available in the surveyed literature.

Application of Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the excited-state lifetimes of fluorescent molecules. ucsd.edulaser2000.co.ukedinst.com The method is based on the repetitive and precisely timed registration of single photons emitted from a sample following excitation by a short light pulse. laser2000.co.uk By measuring the time delay between the excitation pulse and the detection of an emitted photon, and repeating this process millions of times, a histogram of photon arrival times is constructed. This histogram represents the decay of the fluorescence intensity over time, from which the fluorescence lifetime can be accurately determined. edinst.com The time resolution of TCSPC is limited primarily by the detector's transit time spread and can reach the picosecond range. edinst.comnih.gov

In the study of aromatic systems like this compound, TCSPC provides crucial insights into the dynamics of the first excited singlet state (S₁). The fluorescence lifetime (τf) is a key parameter that reflects the rates of all deactivation pathways from the S₁ state, including fluorescence, intersystem crossing to the triplet state, internal conversion, and other non-radiative processes.

While specific TCSPC data for this compound is not extensively detailed in the available literature, studies on closely related and structurally similar compounds, such as substituted 9-phenylethynyl anthracenes and 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), demonstrate the utility of this technique. For instance, TCSPC studies on Re-NHC tricarbonyl complexes with phenanthrene backbones have revealed biexponential decays, indicating complex excited-state dynamics with multiple lifetime components. researchgate.net Research on push-pull 9-ethynylanthracene (B80870) derivatives has utilized lifetime values to quantify solvent polarity effects. These examples underscore how TCSPC can be applied to this compound to elucidate its intrinsic photophysical properties and its response to environmental factors.

Table 1: Representative Excited-State Lifetime Data for Related Anthracene (B1667546) Derivatives Measured by TCSPC

| Compound | Solvent | Lifetime Component 1 (τ₁) | Lifetime Component 2 (τ₂) | Notes |

| Re-NHC-Phenanthrene Complex 1 | Varies | 5-12 ns | 26-941 ns | Biexponential decay observed, indicating complex excited-state behavior. researchgate.net |

| Re-NHC-Phenanthrene Complex 2 | Varies | 5-12 ns | 26-941 ns | Similar biexponential decay, with variations based on N-substituents. researchgate.net |

| Nitro-substituted 9-phenylethynyl anthracene | Varies | - | - | Lifetime values used to quantify moisture content in ether solvents. |

Single-Molecule Spectroscopy for Heterogeneous Photophysical Dynamics

Single-Molecule Spectroscopy (SMS) allows for the investigation of the photophysical properties of individual molecules, circumventing the ensemble averaging inherent in conventional spectroscopic techniques. This approach is particularly powerful for revealing static and dynamic heterogeneity, where different molecules in a sample may exhibit distinct behaviors or a single molecule's properties may fluctuate over time.

For molecules like this compound, SMS can provide a deeper understanding of processes such as intersystem crossing (ISC), photobleaching, and conformational dynamics. A study on the closely related compound 9,10-bis(phenylethynyl)anthracene (BPEA) diluted in a polymer film highlights the insights achievable with SMS. rsc.org In this research, the fluorescence intensity trajectories of individual BPEA molecules showed distinct "on" and "off" periods, a phenomenon known as blinking. This blinking was attributed to the molecule entering a long-lived, non-fluorescent excited triplet state (T₁) via intersystem crossing from the excited singlet state (S₁). rsc.org

By analyzing the statistics of these blinking events and the intensity autocorrelation, researchers were able to quantify key photophysical parameters at the single-molecule level. rsc.org This included the distribution of triplet state lifetimes and the quantum yield of intersystem crossing (ΦISC). The study found an extremely low ISC yield for BPEA, on the order of 10-5 to 10-4. rsc.org Furthermore, SMS experiments conducted under different atmospheres (air vs. argon) revealed the significant role of oxygen in the photobleaching process. rsc.org Under deoxygenated conditions, BPEA molecules were found to be highly photostable. rsc.org These findings demonstrate the capability of SMS to uncover heterogeneous dynamics and rare events that are masked in ensemble measurements, providing a detailed picture of a molecule's photophysical landscape.

Table 2: Single-Molecule Photophysical Parameters for 9,10-bis(phenylethynyl)anthracene (BPEA)

| Parameter | Value | Method of Determination | Significance |

| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | 10-5 – 10-4 | Analysis of blinking statistics and intensity autocorrelation | Reveals a very low probability of triplet state formation from the excited singlet state. rsc.org |

| Photobleaching Yield (deoxygenated) | 10-9 – 10-8 | Analysis of fluorescence intensity trajectories | Indicates high photostability in the absence of oxygen. rsc.org |

| Primary Blinking Mechanism | S₁ → T₁ Intersystem Crossing | Observation of "on"/"off" fluorescence trajectories | Confirms temporary shelving in the non-emissive triplet state. rsc.org |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize chemical species that have one or more unpaired electrons. uni-frankfurt.desciencepublishinggroup.comresearchgate.net Such species are known as paramagnetic and include free radicals, radical ions, and many transition metal complexes. uni-frankfurt.deresearchgate.net The fundamental principle of ESR involves irradiating a sample containing unpaired electrons with microwave radiation in the presence of a strong, swept magnetic field. uni-frankfurt.de At a specific magnetic field strength, the energy of the microwaves matches the energy difference between the spin states of the unpaired electron, leading to resonant absorption of the microwave energy. uni-frankfurt.de The resulting ESR spectrum provides detailed information about the electronic structure and local environment of the radical species. researchgate.net

In the context of this compound, ESR spectroscopy is an invaluable tool for characterizing radical species that may be formed during its synthesis, in subsequent chemical reactions, or through degradation processes like photolysis. The phenylethynyl radical (C₆H₅C≡C•) is a key structural component of the target molecule and is known to be a reactive intermediate in the gas-phase synthesis of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. rsc.orguhmreactiondynamics.orgrsc.org

Studies have explored the reaction of the phenylethynyl radical with benzene (B151609) as a pathway to phenanthrene formation. rsc.orgrsc.org Although these studies did not directly use ESR, they highlight the importance of radical intermediates. If a radical species of this compound (e.g., a radical anion or cation) or its precursors were to be generated, ESR spectroscopy could be used for its unambiguous identification and characterization. The hyperfine structure of the ESR spectrum, which arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei (like ¹H), would allow for the mapping of the spin density distribution across the molecule. This provides direct insight into the delocalization of the unpaired electron over the phenanthrene and phenyl rings, revealing which parts of the molecule are most reactive in radical-mediated processes.

Application of this compound in Organic Light-Emitting Diodes (OLEDs)

Phenanthrene derivatives are a class of polycyclic aromatic hydrocarbons that have been explored for use in various layers of Organic Light-Emitting Diodes (OLEDs). nbinno.comgoogle.com Their inherent thermal stability and electronic properties make them suitable building blocks for creating materials for high-tech display technologies. nbinno.com Compounds based on the phenanthrene scaffold can be employed as host materials in the emitting layer, where they form a matrix for a dopant emitter, or in some cases, as the primary light-emitting dopant itself. google.com Furthermore, with specific functionalization, such as the addition of a diarylamine group, they can also be utilized as hole-transport materials. google.com

The emission properties of materials intended for OLEDs can be finely tuned through chemical modification. For π-conjugated systems like this compound, attaching electron-donating or electron-withdrawing groups to the aromatic core can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, changes the energy of the emitted light, allowing for the tuning of emission color. For instance, in related 9,10-disubstituted anthracene derivatives, the introduction of different substituents has been shown to significantly impact the nature of the emissive excited state. kyushu-u.ac.jp Donor-acceptor type structures can lead to strong solvatofluorochromism, where the emission color changes with solvent polarity, indicating a charge-transfer (CT) character in the excited state. kyushu-u.ac.jp This principle is widely used to design emitters that span the visible spectrum. While specific OLED performance data for this compound is not detailed in the reviewed literature, the principles applied to related aromatic compounds suggest its potential as a core structure for developing new light-emitting materials.

Role as Dye Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

The phenanthrene scaffold is recognized as a valuable component in the design of organic dyes for Dye-Sensitized Solar Cells (DSSCs). beilstein-journals.org In a typical DSSC, a dye sensitizer (B1316253) absorbs sunlight and injects an electron into the conduction band of a wide-bandgap semiconductor, most commonly titanium dioxide (TiO2), initiating the process of converting light to electricity. nih.gov

The effectiveness of a dye sensitizer is largely dependent on its molecular structure, which influences its light-harvesting ability, energy levels, and stability on the semiconductor surface. Organic dyes are often designed with a "donor-π bridge-acceptor" (D-π-A) architecture. mdpi.com The donor (D) and acceptor (A) groups facilitate intramolecular charge transfer upon photoexcitation, while the π-bridge connects them and helps to modulate the electronic properties. The extended π-system of the phenylethynyl group could potentially serve as an effective part of the π-bridge in such a molecular design. While the phenanthrene core has been incorporated into DSSC sensitizers, specific research detailing the performance of this compound itself as a primary sensitizer is not prominent in the surveyed literature. beilstein-journals.org

Utilization in Photopolymerization Processes

Derivatives of this compound have been investigated as highly effective photosensitizers for initiating various types of photopolymerization processes, which are crucial in applications like 3D printing, coatings, and adhesives. researchgate.netresearchgate.net Specifically, derivatives of the closely related compound 9-[(E)-2-phenylethenyl]phenanthrene have demonstrated suitability as photosensitizers for onium salts, such as diphenyliodonium (B167342) salts, under irradiation from UV and visible LED light sources. researchgate.netresearchgate.net

These phenanthrene derivatives act as light-harvesting molecules. Upon absorbing a photon, the photosensitizer reaches an excited state and transfers its energy to the onium salt (the photoinitiator). This energy transfer leads to the decomposition of the onium salt, which in turn generates a strong acid. This photogenerated acid then initiates the polymerization of monomers.

The photoinitiating systems based on 9-[(E)-2-phenylethenyl]phenanthrene derivatives are particularly useful for initiating cationic photopolymerization. researchgate.netresearchgate.net Cationic polymerization is advantageous for monomers like epoxides and vinyl ethers, as it is not inhibited by oxygen, unlike free-radical polymerization. researchgate.net The efficacy of these systems depends on the specific substituents on the phenanthrene derivative, the type of onium salt, and the light source used. Research has shown that these systems can efficiently initiate the polymerization of epoxide monomers when irradiated with a 405 nm LED light source. researchgate.net

| Component | Specific Example | Function | Source |

|---|---|---|---|

| Photosensitizer | 9-[(E)-2-phenylethenyl]phenanthrene derivatives | Absorbs light (e.g., 405 nm) and transfers energy | researchgate.netresearchgate.net |

| Photoinitiator | Diphenyliodonium salt (e.g., SpeedCure 938) | Generates a strong acid upon receiving energy | researchgate.net |

| Monomer | 3,4-Epoxycyclohexylmethyl methacrylate (B99206) (M100) | Undergoes cationic polymerization | researchgate.net |

| Light Source | 405 nm LED | Provides photons to excite the photosensitizer | researchgate.net |

Design and Performance of Fluorescent Chemosensors and Probes

The inherent fluorescence of the phenanthrene core makes it an excellent fluorophore for the development of chemosensors. By attaching a specific receptor unit to the this compound backbone, scientists can design probes that signal the presence of specific ions or molecules through a change in their fluorescence properties, such as intensity or wavelength.

A phenanthrene-imidazole-based conjugate, 4-Methyl-2,6-bis(1H-phenanthro[9,10-d]imidazol-2-yl)phenol (referred to as probe-MPIP), has been designed as a selective fluorescent sensor. researchgate.net This molecule integrates the highly fluorescent phenanthrene unit with imidazole (B134444) groups that can act as binding sites for ions.

The probe-MPIP has demonstrated high selectivity for the detection of silver (Ag⁺) cations and fluoride (B91410) (F⁻) anions. researchgate.net The sensing mechanism relies on distinct interactions between the probe and the target ions.

Detection of Ag⁺: Upon the addition of Ag⁺ ions, the fluorescence of the probe is significantly quenched ("turn-off" sensing). This quenching is attributed to the coordination of the Ag⁺ ion with the imidazole nitrogen atoms of the probe. This interaction promotes a photoinduced electron transfer (PET) process that provides a non-radiative pathway for the excited state to decay, thus decreasing the fluorescence intensity. researchgate.net

Sequential Detection of F⁻: The complex formed between the probe and Ag⁺ (MPIP-Ag⁺) can then be used as a "turn-on" sensor for fluoride anions. When F⁻ is introduced to the solution containing the MPIP-Ag⁺ complex, the fluoride ion selectively binds to the silver ion, displacing it from the probe. This displacement restores the original fluorescent state of the molecule. researchgate.net

The performance of this chemosensor system highlights its potential for applications in environmental and biological sample analysis. researchgate.net

| Parameter | Value | Method | Source |

|---|---|---|---|

| Target Ion | Ag⁺ | - | researchgate.net |

| Binding Ratio (Probe:Ion) | 1:1 | Job's Plot | researchgate.net |

| Limit of Detection (LOD) | 1.8 nM | Fluorescence Titration | researchgate.net |

| Association Constant (Kₐ) | 8.24 × 10⁵ M⁻¹ | Fluorescence Titration | researchgate.net |

| Effective pH Range | 3 to 11 | - | researchgate.net |

Based on a thorough review of the available scientific literature, it has been determined that there is insufficient specific research data available for the chemical compound "this compound" to adequately address the detailed sections and subsections of the requested article. The current body of scientific publications does not provide the necessary depth of information to elaborate on its specific applications in organic electronics, its use in dual analyte sensing platforms, the principles of chemosensor design based on it, its role in supramolecular host-guest systems, or the specifics of its crystal engineering for luminescent materials as outlined.

While research exists for related compounds, such as phenanthrene derivatives in general and more extensively for 9,10-bis(phenylethynyl)anthracene, a close structural analog, the strict requirement to focus solely on "this compound" cannot be met with the currently accessible data. Extrapolating findings from related but distinct molecules would not adhere to the principles of scientific accuracy and specificity demanded by the request.

Therefore, the generation of a detailed and scientifically rigorous article strictly following the provided outline for "this compound" is not feasible at this time due to the lack of specific research findings for this particular compound in the public domain. Further experimental research focused specifically on "this compound" would be required to provide the data necessary to fulfill this request.

Research Applications in Organic Electronics and Advanced Functional Materials

Advanced Functional Materials

The solid-state luminescence of 9-(Phenylethynyl)phenanthrene is highly sensitive to its molecular arrangement and intermolecular interactions within the crystal lattice. This sensitivity allows for the engineering of its light-emitting properties by controlling its crystalline structure, leading to applications in sensors, optical storage, and security materials. The primary mechanisms for tuning its luminescence in the solid state involve polymorphism and mechanochromism.

The luminescence characteristics of organic molecules in the solid state are profoundly influenced by their intermolecular interactions and the way they pack in a crystal. nih.gov For this compound and its derivatives, polymorphism—the ability of a compound to exist in multiple crystalline forms—is a key factor in dictating its photophysical properties. Different polymorphs of the same compound can exhibit distinct luminescence colors and efficiencies due to variations in π-π stacking and other intermolecular forces.

Furthermore, many of these crystalline materials display mechanochromic luminescence (MCL), where the emission color and intensity change in response to mechanical stimuli such as grinding, shearing, or pressure. nih.govresearchgate.net This phenomenon arises from the mechanical force inducing a phase transition from a stable crystalline state to a metastable amorphous or different polymorphic state, thereby altering the intermolecular interactions and, consequently, the luminescence properties. The original crystalline state and its associated luminescence can often be restored by thermal annealing or exposure to solvent vapors. researchgate.net

Detailed research into this compound-based compounds has revealed how these principles can be applied to create materials with tunable and responsive optical properties. For instance, luminophores based on a similar 9,10-bis(phenylethynyl)anthracene (B116448) core can exhibit different emission colors depending on their crystalline phase, with thermal treatment capable of inducing transitions between these states. rsc.org The application of mechanical grinding can also trigger significant spectral changes, often resulting in enhanced and blue-shifted emission bands. researchgate.net

These engineered crystalline materials have potential applications as mechanosensors, in security inks, and for optical information storage, where data can be written and erased through mechanical and thermal or solvent-based processes. nih.gov

Below is a data table summarizing the luminescence properties of a representative mechanochromic compound related to this compound, illustrating the changes upon mechanical stimulation.

| State | Emission Color | Wavelength (λem) | Stimulus for Change |

| Initial Crystalline | Green | ~520 nm | N/A |

| After Grinding | Yellow | ~560 nm | Mechanical Force |

| After Fuming | Green | ~520 nm | Solvent Vapor |

This interactive table is based on typical behaviors observed for phenylethynyl-based mechanochromic compounds. Specific wavelengths can vary based on the exact molecular structure and experimental conditions.

Reactivity and Mechanistic Investigations of 9 Phenylethynyl Phenanthrene and Its Derivatives

Oxidation Pathways Leading to Phenanthrenequinone Derivatives

The oxidation of 9-(phenylethynyl)phenanthrene primarily targets the electron-rich 9,10-bond of the phenanthrene (B1679779) nucleus, a site known for its alkene-like character. libretexts.orgiptsalipur.org This reactivity generally leads to the formation of 9,10-phenanthrenequinone, a reaction that involves the oxidative cleavage of the phenylethynyl substituent. Various oxidizing agents can accomplish this transformation, with the reaction mechanism often proceeding through intermediates that are subsequently oxidized to the stable dione (B5365651) structure.

Ozonolysis is a potent method for cleaving the 9,10-bond of the phenanthrene core. nih.govicm.edu.plstackexchange.com In the case of this compound, the initial attack of ozone would form a primary ozonide at the 9,10-position. This unstable intermediate would then rearrange and, upon workup, cleave the bond, ultimately leading to diphenic acid or its derivatives after further oxidation. orgsyn.orgethz.ch The phenylethynyl group would be cleaved during this process.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are also effective for converting phenanthrene and its derivatives to 9,10-phenanthrenequinone. iptsalipur.orgnih.govnih.govresearchgate.net The reaction with permanganate is understood to proceed through the formation of a diol intermediate at the 9,10-positions, which is then further oxidized to the quinone. nih.govstackexchange.com Similarly, chromic acid oxidation in acetic acid is a classic method for this transformation. iptsalipur.org The presence of the phenylethynyl group at the 9-position does not inhibit the oxidation at the adjacent 10-position; instead, the entire substituent is typically lost during the formation of the quinone. Other reagents, such as tert-butyl hydroperoxide (TBHP) catalyzed by transition metals, have also been employed for the oxidation of phenanthrene to phenanthrenequinone. researchgate.net

| Oxidizing Agent | Primary Product | Reaction Conditions | Reference |

|---|---|---|---|

| Ozone (O₃), then reductive workup | 2,2'-Biphenyldialdehyde | Low temperature (e.g., -30°C) in methanol | stackexchange.comorgsyn.org |

| Ozone (O₃), then oxidative workup | Diphenic acid | Low temperature, followed by H₂O₂ | icm.edu.plethz.ch |

| Potassium Permanganate (KMnO₄) | 9,10-Phenanthrenequinone | Aqueous or biphasic solution | nih.govnih.gov |

| Chromic Acid (H₂CrO₄) | 9,10-Phenanthrenequinone | Acetic acid, heat | iptsalipur.org |

| tert-Butyl Hydroperoxide (TBHP) | 9,10-Phenanthrenequinone | MoO₂(acac)₂ catalyst | researchgate.net |

Reduction Reactions of the Phenylethynyl Moiety

The phenylethynyl group of this compound is susceptible to reduction, primarily through catalytic hydrogenation. The course of the reduction can be controlled to yield different products depending on the catalyst and reaction conditions.

Complete hydrogenation of the alkyne function is readily achieved using standard heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This reaction reduces the carbon-carbon triple bond to a single bond, converting the phenylethynyl group into a phenylethyl group and thus forming 9-(2-phenylethyl)phenanthrene. Under more forcing conditions (higher pressure and temperature), the phenanthrene core itself can undergo reduction. researchgate.net

Partial reduction to the corresponding alkene, 9-(2-phenylvinyl)phenanthrene (or 9-styrylphenanthrene), can be achieved using poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). This method selectively reduces the alkyne to a (Z)-alkene. Alternatively, dissolving metal reductions, such as with sodium in liquid ammonia, typically yield the (E)-alkene.

| Reagent/Catalyst | Product | Selectivity | Reference |

|---|---|---|---|

| H₂, Pd/C | 9-(2-Phenylethyl)phenanthrene | Complete reduction of alkyne | researchgate.net |

| H₂, Lindlar's Catalyst | (Z)-9-(2-Phenylvinyl)phenanthrene | Partial reduction to cis-alkene | General Alkyne Reduction |

| Na, NH₃(l) | (E)-9-(2-Phenylvinyl)phenanthrene | Partial reduction to trans-alkene | General Alkyne Reduction |

| H₂, Ni-Mo/HY catalyst (harsh conditions) | Hydrogenated phenanthrene core derivatives | Reduction of aromatic system | researchgate.net |

Electrophilic Substitution Reactivity on the Phenanthrene Core

The phenanthrene nucleus is more reactive towards electrophilic substitution than benzene (B151609). libretexts.org For unsubstituted phenanthrene, electrophilic attack occurs at various positions, with the 9- and 10-positions being particularly reactive due to the ability of the resulting carbocation intermediate (arenium ion) to preserve the aromaticity of two of the three rings. quora.com

In this compound, the 9-position is already substituted. The phenylethynyl group is generally considered to be an electron-withdrawing and deactivating group due to the electronegativity of the sp-hybridized carbons. This deactivates the phenanthrene core towards electrophilic attack compared to the parent molecule. The primary site for further substitution would be the 10-position. Attack at C-10 allows for the formation of a relatively stable arenium ion where the positive charge is delocalized without significantly disrupting the aromaticity of the other two rings. Other positions on the phenanthrene core would be less favored due to the deactivating nature of the substituent and less stable intermediates. For example, nitration with nitric acid in acetic anhydride (B1165640) or halogenation with bromine in a non-polar solvent would be expected to yield the 10-substituted derivative as the major product. libretexts.orgorgsyn.org

Intramolecular Cyclization Reactions and Annulation Pathways

The rigid, conjugated structure of this compound makes it an excellent precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) through intramolecular cyclization and annulation reactions. These reactions typically involve the formation of a new bond between the phenylethynyl group and the phenanthrene or phenyl moieties.

Under strongly acidic conditions, a Friedel-Crafts-type intramolecular cyclization can occur. Protonation of the alkyne can generate a vinyl cation, which can then attack an electron-rich position of one of the aromatic rings. Attack at the ortho-position of the phenyl ring would lead to a five-membered ring, forming an indeno[1,2-a]phenanthrene derivative. Alternatively, attack at the 8-position (a peri-position) of the phenanthrene core would result in the formation of a new six-membered ring, leading to a benzo[ghi]fluoranthene (B49607) skeleton.

Photochemical cyclization is another important pathway. Upon irradiation with UV light, the molecule can be promoted to an excited state, facilitating a cyclization reaction, often via a radical mechanism, to form new fused-ring systems. Transition metal catalysis, for example with gold or platinum salts, can also promote the intramolecular hydroarylation of the alkyne, leading to annulated products. beilstein-journals.org These cyclization strategies are fundamental in the construction of complex, curved, or helical aromatic structures. rsc.orgnih.gov

Reactions with Metal Carbonyls and Other Reagents

The alkyne functionality in this compound readily interacts with transition metals, particularly metal carbonyls. A well-known reaction is the complexation with dicobalt octacarbonyl, Co₂(CO)₈, to form a stable hexacarbonyldicobalt complex. In this complex, the Co₂(CO)₆ unit is coordinated to the π-system of the triple bond, protecting it from other reagents and activating adjacent positions for further reactions (Nicholas reaction).

This alkyne can also participate in Pauson-Khand reactions, where the cobalt-alkyne complex reacts with an alkene (inter- or intramolecularly) and carbon monoxide to form a cyclopentenone. In the absence of an external alkene, dimerization or trimerization of the alkyne can occur.

Furthermore, the synthesis of this compound itself often relies on reactions involving organometallic reagents. The most common method is the Sonogashira coupling, which involves the palladium-catalyzed cross-coupling of 9-bromophenanthrene (B47481) with phenylacetylene (B144264) in the presence of a copper(I) co-catalyst and a base. acs.orgnih.gov This highlights the utility of organometallic chemistry in both the synthesis and subsequent functionalization of this class of compounds.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries

Direct academic research focusing exclusively on 9-(phenylethynyl)phenanthrene is limited. However, its fundamental properties and contributions can be inferred from the extensive literature on its constituent parts—the phenanthrene (B1679779) core and the phenylethynyl substituent—and related molecules.

Synthesis and Structure: The primary method for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. This reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (9-bromophenanthrene). This synthetic route is well-established for a wide range of PAH derivatives and offers a reliable method for its production.

Core Properties: The compound's basic physicochemical properties are determined by its rigid, planar phenanthrene backbone combined with the linear phenylethynyl rod. This structure results in a molecule with significant π-conjugation, which is the source of its expected electronic and photophysical properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 87682-44-8 |

| Molecular Formula | C₂₂H₁₄ |

| Molecular Weight | 278.35 g/mol |

This table contains basic identification data for this compound.

Inferred Photophysics: Based on analogous compounds, this compound is expected to be a fluorescent molecule, absorbing ultraviolet light and emitting in the blue-to-green region of the visible spectrum. The phenanthrene core itself is known for its characteristic blue fluorescence. The addition of the phenylethynyl group extends the π-conjugated system, which typically leads to a bathochromic (red) shift in both absorption and emission spectra compared to the parent phenanthrene molecule.

Emerging Research Avenues and Untapped Potential of this compound

The significant research gap concerning this compound presents a landscape rich with opportunity. Its untapped potential lies in leveraging its unique asymmetric structure, which distinguishes it from its more commonly studied di-substituted counterparts.

Organic Electronics: Arylalkynes are foundational components in organic electronics. While derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) have been explored as organic semiconductors, the properties of the mono-substituted phenanthrene analogue are largely unknown. Future research could investigate its charge transport properties, such as hole and electron mobility, to assess its suitability for use in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). Its asymmetry could lead to unique molecular packing in the solid state, potentially influencing bulk electronic properties.

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of similar PAH derivatives to their local environment suggests that this compound could be developed into a chemical sensor. Research could focus on how its fluorescence quantum yield, lifetime, and emission wavelength respond to the presence of specific analytes, changes in solvent polarity, or microviscosity.

Advanced Synthetic Building Block: The terminal alkyne functionality is highly versatile in organic synthesis. The phenylethynyl group in this molecule can participate in a variety of subsequent reactions, including cycloadditions (like the Diels-Alder reaction) and further cross-coupling reactions. This positions this compound as a valuable intermediate for the construction of more complex, tailored π-conjugated systems, such as shape-persistent macrocycles or precursors to nanographenes. Studies have shown that the phenylethynyl radical can react with benzene (B151609) in the gas phase to form phenanthrene, highlighting the fundamental role of these structural motifs in the growth of larger aromatic systems. rsc.orgresearchgate.net

Interdisciplinary Research Prospects and Broader Impact on Materials Science

The potential applications of this compound extend across multiple scientific disciplines, with a particularly strong outlook for impacting materials science.

Materials Science: The development of novel organic materials with tailored optoelectronic properties is a central goal of modern materials science. A systematic study of this compound and its derivatives could provide a new class of materials for various applications.

OLEDs: As an emissive material or host in OLED devices, its properties could be compared to existing blue emitters. Its rigid structure may contribute to high thermal stability, a desirable trait for device longevity.

Organic Photovoltaics (OPVs): While less common, PAH-alkyne derivatives can be explored as components in the active layer of organic solar cells.

Liquid Crystals: The rigid, rod-like nature of the phenylethynyl group, combined with the planar phenanthrene unit, provides a structural basis for designing new liquid crystalline materials.

The table below contrasts the known applications of a related, well-researched compound with the prospective applications of this compound, illustrating the potential for future research.

| Feature | 9,10-Bis(phenylethynyl)anthracene (BPEA) (Known) | This compound (Prospective) |

| Symmetry | Symmetric (C₂h) | Asymmetric (Cₛ) |

| Primary Use | Chemiluminescent agent (lightsticks), OLED dopant, triplet-triplet annihilation upconversion. chemicalbook.comsigmaaldrich.comchemrxiv.org | Potential blue emitter in OLEDs, building block for asymmetric materials. |

| Research Focus | High fluorescence quantum yield, photostability. | Charge transport properties, solid-state packing, derivatization for sensors. |

| Materials Impact | Established component in commercial and research-grade optoelectronic devices. | Untapped potential for creating novel semiconductors and liquid crystals with unique packing motifs. |

This interactive table highlights the research opportunities for this compound by comparing its potential to the established applications of a similar, well-studied molecule.

Q & A

Q. How can tandem mass spectrometry differentiate isomeric byproducts in this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products